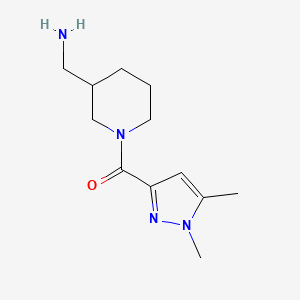![molecular formula C11H16N6 B1488477 1-(3-エチル-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピロリジン-3-アミン CAS No. 2097946-48-8](/img/structure/B1488477.png)
1-(3-エチル-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピロリジン-3-アミン
説明
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . Triazolopyrazines are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are typically synthesized via aromatic nucleophilic substitution .
Synthesis Analysis
The synthesis of related compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
科学的研究の応用
抗てんかん薬開発
ラモトリギンなどのトリアゾール誘導体は、抗てんかん薬の開発に用いられてきました。 1-(3-エチル-[1,2,4]トリアゾロ[4,3-a]ピラジン-8-イル)ピロリジン-3-アミンなどのトリアゾールのユニークな構造は、てんかんの治療に役立つ可能性のある神経経路の調節を可能にする .
抗腫瘍用途
ティラパザミンなどのトリアゾール構造を含む化合物は、抗腫瘍剤として有望視されています。 これらの化合物は、腫瘍細胞の増殖を阻害する能力があるため、がん研究において重要である .
抗菌剤および抗生物質
トリアゾール誘導体の合成により、新しい抗菌剤および抗生物質が開発されました。 これらの化合物は、黄色ブドウ球菌や大腸菌などの様々な細菌株に対して試験されており、中等度から良好な活性を示している .
抗ウイルス研究
トリアゾール誘導体は、抗ウイルス特性についても研究されています。 これらの化合物の構造的複雑さにより、ウイルス成分と相互作用することが可能となり、ウイルス感染症に対する新しい治療法につながる可能性がある .
キナーゼ阻害および抗増殖活性
トリアゾロ[4,3-a]ピラジン誘導体は、c-Met/VEGFR-2キナーゼ阻害および様々な細胞株に対する抗増殖活性に対する可能性を秘めているため、研究が行われている。これは、がん治療の開発において重要である .
不安解消効果および抗うつ効果
トリアゾール誘導体の不安解消効果と抗うつ効果は、精神保健治療の選択肢に与える影響の可能性から、研究の対象となっている .
医薬品化学
トリアゾール誘導体は、医薬品化学においてプリンや他の分子構造のバイオイソスターとみなされており、これは薬物設計と発見の可能性を広げる .
創薬および有機合成
医薬品用途に加えて、1,2,3-トリアゾールは、その汎用性と反応性から、創薬と有機合成において重要な役割を担っています。 これらの化合物は、様々な化学反応に必要な複雑な分子構造を作成するための重要な成分として役立つ .
各用途の詳細については、さらなる調査と分析が必要です。
将来の方向性
作用機序
Target of Action
Similar compounds have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and survival, and their inhibition can lead to antiproliferative effects.
Result of Action
Similar compounds have shown antiproliferative activities against certain cell lines in vitro .
生化学分析
Biochemical Properties
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to specific receptors on cell membranes, modulating their activity and affecting downstream signaling cascades .
Cellular Effects
The effects of 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Moreover, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in the glycolytic pathway, leading to a decrease in ATP production and an increase in glycolytic intermediates. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins .
特性
IUPAC Name |
1-(3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-4-6-17(9)11)16-5-3-8(12)7-16/h4,6,8H,2-3,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLZHYFDFNLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN=C2N3CCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)





![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)



